molecular formula C5H6F3O3P B6214232 dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate CAS No. 2731014-42-7

dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Cat. No.: B6214232
CAS No.: 2731014-42-7
M. Wt: 202.1
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Description

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoropropyne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of dimethyl phosphite, which then reacts with the trifluoropropyne to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: The phosphonate group can be hydrolyzed to form phosphonic acids.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted trifluoropropyl phosphonates.

    Cycloaddition Reactions: Heterocyclic phosphonates.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphonate group. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. The compound can inhibit enzymatic activity by mimicking natural substrates or by forming stable complexes with the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate group, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2731014-42-7

Molecular Formula

C5H6F3O3P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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